反式-4-氨基环己醇盐酸盐

描述

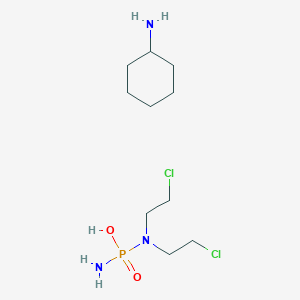

Trans-4-Aminocyclohexanol hydrochloride is an organic compound used as a raw material in organic synthesis . It is an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride . It can react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester .

Synthesis Analysis

The synthesis of trans-4-Aminocyclohexanol hydrochloride involves several steps. One common method starts from paracetamol (p-acetamido-phenol), which is catalytically hydrogenated in aqueous or alcoholic solution . Isomer separation then takes place via a fractional crystallization of acetamidocyclohexanol from acetone . The free amino alcohols are then obtained by hydrolysis of the isolated, dried trans-acetamidocyclohexanol, for example by reaction in an acidic and/or alkaline medium with release of the amino function (i.e., elimination of acetic acid) .Molecular Structure Analysis

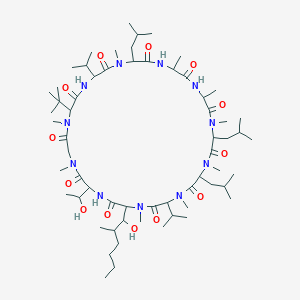

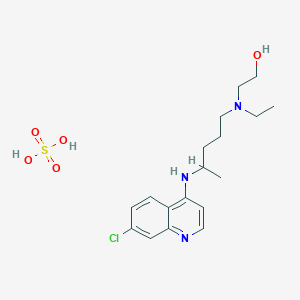

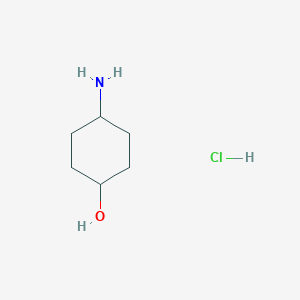

The molecular formula of trans-4-Aminocyclohexanol hydrochloride is C6H14ClNO . It has an average mass of 151.635 Da and a monoisotopic mass of 151.076385 Da .Chemical Reactions Analysis

Trans-4-Aminocyclohexanol hydrochloride can react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester .Physical And Chemical Properties Analysis

The physical and chemical properties of trans-4-Aminocyclohexanol hydrochloride include a melting point of 225-227 °C . It has a molar refractivity, freely rotating bonds, and a polar surface area . It also has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, and index of refraction .科学研究应用

药物合成中间体

该化合物是合成药物的重要中间体,例如氨溴索盐酸盐 ,用于治疗呼吸道疾病。

N-取代的7-氮杂双环[2.2.1]庚烷的合成

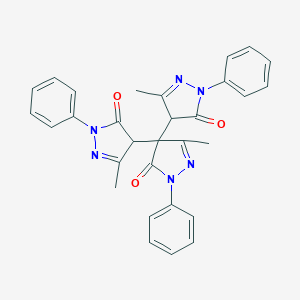

它用于合成N-取代的7-氮杂双环[2.2.1]庚烷,通过环内亲核取代反应,在药物化学中因其生物活性而具有重要意义 .

聚苯并噁嗪-二氧化硅杂化纳米复合材料的制备

反式-4-氨基环己醇盐酸盐: 是制备聚苯并噁嗪-二氧化硅杂化纳米复合材料 所必需的。由于其热稳定性和机械性能,这些材料在先进复合材料中具有潜在的应用。

抗炎和抗肿瘤药

作为顺式-4-氨基环己醇盐酸盐,它被用于合成吡唑并[3,4-d]嘧啶,这些化合物可能具有抗炎和抗肿瘤活性 .

化学试剂

安全和危害

未来方向

Trans-4-Aminocyclohexanol hydrochloride is an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride . It can react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester . This suggests that it may have potential applications in the development of new pharmaceuticals.

Relevant Papers Unfortunately, the search results did not provide specific papers related to trans-4-Aminocyclohexanol hydrochloride .

作用机制

Target of Action

Trans-4-Aminocyclohexanol hydrochloride, also known as cis-4-Aminocyclohexanol hydrochloride, is a compound used in organic synthesis and is an important intermediate in the synthesis of drugs . The primary target of this compound is the respiratory system .

Mode of Action

It has been used in the synthesis of various compounds, includingN-substituted 7-azabicyclo[2.2.1]heptanes via transannular nucleophilic displacement . This suggests that it may interact with its targets through nucleophilic displacement reactions.

Biochemical Pathways

Ambroxol is a secretolytic agent used in the treatment of respiratory diseases associated with viscid or excessive mucus . It stimulates the synthesis and release of surfactant by type II pneumocytes . Therefore, it can be inferred that trans-4-Aminocyclohexanol hydrochloride may indirectly influence these pathways.

Result of Action

Given its role in the synthesis of ambroxol, it may contribute to the restoration of the physiological clearance mechanisms of the respiratory tract, which play an important role in the body’s natural defense mechanisms .

Action Environment

The action, efficacy, and stability of trans-4-Aminocyclohexanol hydrochloride can be influenced by various environmental factors. For instance, exposure to moist air or water could potentially affect its stability . Furthermore, the compound is classified as a combustible solid, indicating that it should be stored in a dry, cool, and well-ventilated place to maintain its stability .

生化分析

Biochemical Properties

Trans-4-Aminocyclohexanol hydrochloride plays a significant role in biochemical reactions. It can react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester . This reaction needs a catalytic agent

Cellular Effects

Safety data sheets indicate that it may cause skin and eye irritation, and may cause respiratory irritation . These effects suggest that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes via transannular nucleophilic displacement

属性

IUPAC Name |

4-aminocyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-1-3-6(8)4-2-5;/h5-6,8H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTQEVMZBCBOSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80971668 | |

| Record name | 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56239-26-0, 50910-54-8 | |

| Record name | 56239-26-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-amino-, hydrochloride (1:1), trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,4s)-4-aminocyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is trans-4-Aminocyclohexanol hydrochloride utilized in synthetic chemistry?

A: This compound serves as a valuable building block for synthesizing diverse organic molecules. For instance, it acts as a starting material for preparing N-substituted cyclohex-3-enamines []. These enamines are important intermediates in medicinal chemistry, and the synthetic route using trans-4-Aminocyclohexanol hydrochloride offers advantages in terms of cost-effectiveness, scalability, and tolerance to various functional groups compared to alternative methods [].

Q2: Can you provide an example of its application in synthesizing a specific pharmaceutical compound?

A: Research demonstrates the use of trans-4-Aminocyclohexanol hydrochloride in synthesizing Ambroxol hydrochloride impurities D []. This synthesis involves a reductive amination reaction with 2-Amino-3,5-dibromobenzaldehyde, utilizing sodium borohydride as the reducing agent []. This highlights the compound's role in producing reference standards crucial for quality control in pharmaceutical development.

Q3: Beyond its use as a building block, does trans-4-Aminocyclohexanol hydrochloride exhibit any biological activity itself?

A: Interestingly, derivatives of trans-4-Aminocyclohexanol hydrochloride, specifically N-(2-chloroethyl)-N'-(cis-4-hydroxycylohexyl)-N-nitrosourea and its trans isomer, demonstrate significant anti-cancer activity []. These compounds, identified as major metabolites of the anti-cancer drug N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU), were found to be at least as effective as CCNU against murine leukemia L1210 in both intraperitoneal and intracerebral models []. This suggests that the anti-cancer activity of CCNU might primarily stem from its metabolites, including those derived from trans-4-Aminocyclohexanol hydrochloride.

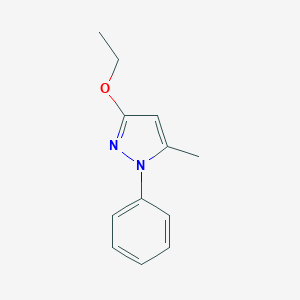

Q4: Has trans-4-Aminocyclohexanol hydrochloride been incorporated into polymeric materials?

A: Yes, researchers have successfully utilized trans-4-Aminocyclohexanol hydrochloride in synthesizing a novel benzoxazine monomer, BZ-Cy-OH, which was then polymerized to create polybenzoxazine (PBZ) []. This polymer was further used to develop hybrid nanocomposites by incorporating organo-modified MMT clay (OMMT) and octakis (dimethylsiloxypropylglycidylether) silsesquioxane (OG-POSS) []. These hybrid materials exhibited improved thermal properties compared to conventional benzoxazines, indicating the potential of trans-4-Aminocyclohexanol hydrochloride in designing high-performance polymers [].

Q5: What analytical techniques are employed to characterize trans-4-Aminocyclohexanol hydrochloride and its derivatives?

A: Various spectroscopic techniques are utilized to characterize these compounds. For instance, the structure of the novel benzoxazine monomer (BZ-Cy-OH) synthesized from trans-4-Aminocyclohexanol hydrochloride was confirmed using FTIR and NMR (1H and 13C) spectroscopy []. Furthermore, X-ray diffraction analysis was employed to confirm the dispersion of OMMT clay in the resulting PBZ nanocomposites []. These techniques are essential for structural elucidation and analysis of material properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。